molecular formula C9H15NO4 B1600671 (S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid CAS No. 91028-39-6

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

Cat. No. B1600671
CAS RN: 91028-39-6
M. Wt: 201.22 g/mol
InChI Key: BYHZVVBUNVWRGH-LURJTMIESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid, or (S)-2-Boc-Aminobut-3-enoic acid, is an organocatalyst that is widely used in organic synthesis for the preparation of various chiral compounds. This catalyst has been shown to be highly efficient and can be used in a variety of different synthetic pathways.

Scientific Research Applications

(S)-2-Boc-Aminobut-3-enoic acid has been used in a variety of scientific research applications, including the synthesis of chiral pharmaceuticals, the synthesis of optically active compounds, and the synthesis of polymers. The catalyst has also been used in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Additionally, the catalyst has been used in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of (S)-2-Boc-Aminobut-3-enoic acid involves the formation of a covalent bond between the catalyst and the substrate. The reaction occurs through the formation of a Schiff base intermediate, which is then hydrolyzed to form the desired product. This reaction is highly efficient and is often used in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-Boc-Aminobut-3-enoic acid have not been extensively studied. However, it is known that the catalyst is not toxic and is considered to be non-hazardous. Additionally, the catalyst is not known to have any adverse effects on human health or the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using (S)-2-Boc-Aminobut-3-enoic acid in laboratory experiments is its high efficiency and cost-effectiveness. The catalyst is also highly selective, meaning that it can be used to synthesize enantiomerically pure compounds. Additionally, the catalyst is easy to handle and is not toxic. However, the catalyst can be sensitive to moisture and light, so it should be stored in a dry and dark environment.

Future Directions

For (S)-2-Boc-Aminobut-3-enoic acid include the development of new synthetic pathways for the production of chiral compounds, the use of the catalyst in the synthesis of peptides and peptidomimetics, and the use of the catalyst in the synthesis of polymers. Additionally, further research is needed to investigate the biochemical and physiological effects of the catalyst in order to better understand its safety and toxicity profile. Finally, further research is needed to explore the potential applications of the catalyst in the development of new pharmaceuticals.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHZVVBUNVWRGH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449244
Record name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

CAS RN

91028-39-6
Record name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3 (50 mg, 0.267 mmol) in acetone (5 mL) was added Jones reagent (4 M, 0.2 mL, 0.8 mmol) at 0° C. over 10 min and the reaction mixture was then stirred for 3 h at rt. Excess Jones reagent was quenched by addition of i-PrOH. The acetone and i-PrOH were removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic phase was separated and the product was extracted into saturated aqueous Na2CO3 solution. Acidification of the aqueous phase to pH 4 with acetic acid followed by extraction with ethyl acetate, drying (MgSO4), filtration and evaporation gave Boc-protected vinylglycine (44 mg, 82%): 1H NMR (300 MHz, DMSO-d6) δ1.37 (s, 9H), 4.51 (dd, J=6, 7 Hz, 1H), 5.17 (d, J=10 Hz, 1H), 5.28 (d, J=17 Hz, 1H), 5.87 (ddd, J=6, 10, 17 Hz, 1H), 7.30 (d, J=7 Hz, 1H), 12.65 (br s, 1H); 13C NMR (75 MHZ, CDCl3) δ 28.2, 56.2, 78.2, 117.1, 133.1, 155.2, 172.0; HRMS (FAB, 3-NBA, NaI) calculated for C9H15NO4 Na (M+Na+) 224.0899, observed 224.0893.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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